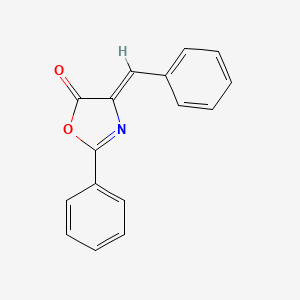

4-Benzylidene-2-phenyl-2-oxazolin-5-one

Description

Contextualization within Heterocyclic Chemistry and Oxazolone (B7731731) Frameworks

4-Benzylidene-2-phenyl-2-oxazolin-5-one is a prominent member of the oxazolone family, a class of five-membered heterocyclic compounds containing both oxygen and nitrogen as heteroatoms. biointerfaceresearch.comresearchgate.netresearchgate.net Also known by the common name azlactone, this structural framework is a cornerstone in heterocyclic chemistry due to its unique reactivity and prevalence in various synthetic and biological applications. iarjset.comchemicalbook.com Oxazolones exist in several isomeric forms based on the position of the carbonyl group and double bonds, with the 5(4H)-oxazolone isomer being one of the most significant and extensively studied. biointerfaceresearch.com

The structure of this compound is characterized by a five-membered oxazolone ring, a phenyl group at the 2-position, and a benzylidene group at the 4-position. This arrangement of functional groups imparts a distinct chemical character, making it a subject of significant interest in organic synthesis. The compound's molecular formula is C₁₆H₁₁NO₂ and it has a molecular weight of approximately 249.27 g/mol . guidechem.com Its reactivity is largely governed by the electrophilic nature of the carbonyl group and the carbon-carbon double bond, as well as the potential for ring-opening reactions. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₁NO₂ | guidechem.com |

| Molecular Weight | 249.27 g/mol | guidechem.com |

| Melting Point | 165-167 °C | chemicalbook.com |

| Appearance | Bright yellow solid/needles | ucd.ie |

Historical Perspectives and Genesis of Research Focus

The genesis of research into this compound is intrinsically linked to the development of the Erlenmeyer-Plöchl azlactone synthesis, a landmark reaction in organic chemistry first described in 1893. wikipedia.orgmodernscientificpress.com This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an N-acylglycine, typically hippuric acid (the N-benzoyl derivative of glycine), in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base catalyst like sodium acetate (B1210297). iarjset.comwikipedia.org This classical method provided the first reliable route to this class of compounds, establishing them as accessible synthetic targets. iarjset.com

The Erlenmeyer-Plöchl reaction proceeds through the initial cyclization of hippuric acid to form 2-phenyl-5-oxazolone, which then undergoes a condensation reaction with benzaldehyde to yield the final this compound product. wikipedia.orgmodernscientificpress.com Over the years, numerous modifications to this original procedure have been developed to improve yields and expand the reaction's scope. These include the use of different catalysts such as zinc chloride, calcium acetate, and bismuth compounds, as well as the application of microwave irradiation and sonochemical methods to accelerate the reaction. biointerfaceresearch.comucd.ieuctm.edu The historical importance of this synthesis lies not only in its creation of the oxazolone core but also in its utility for preparing α-amino acids, as the azlactone ring can be readily opened. wikipedia.org

Significance as a Versatile Synthetic Intermediate and Bioactive Scaffold

The significance of this compound in modern chemistry is twofold: its role as a versatile synthetic intermediate and its function as a privileged scaffold for the development of bioactive molecules. researchgate.netiarjset.com These compounds are highly valuable synthons because the strained five-membered ring is susceptible to nucleophilic attack, leading to ring cleavage. iarjset.comresearchgate.net This reactivity allows for the synthesis of a wide array of important organic molecules, including:

Amino Acids: Hydrolysis or alcoholysis of the oxazolone ring provides a direct route to α-acylamino acids and their corresponding esters, which are fundamental building blocks for peptides. biointerfaceresearch.comresearchgate.netwikipedia.org

Peptides: The oxazolone structure is a key intermediate in peptide synthesis. biointerfaceresearch.com

Other Heterocycles: Azlactones serve as precursors for various other heterocyclic systems, such as imidazoles and β-lactams. researchgate.netresearchgate.net

Beyond its synthetic utility, the oxazolone nucleus is a recognized pharmacophore, and this compound and its derivatives have demonstrated a broad spectrum of biological activities. biointerfaceresearch.commodernscientificpress.com The rigid, planar structure and the presence of various functional groups allow these molecules to interact with diverse biological targets. Research has highlighted several key therapeutic areas where these compounds show potential. biointerfaceresearch.comresearchgate.net

Table 2: Reported Biological Activities of this compound and Derivatives

| Biological Activity | Findings | Reference(s) |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; treatment with varying concentrations resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. | researchgate.netresearchgate.net |

| Antimicrobial | Effective against various bacterial strains, including Bacillus subtilis and Escherichia coli. | researchgate.netscribd.com |

| Antifungal | Shows activity against various fungi. | researchgate.net |

| Anti-inflammatory | Some derivatives have shown inhibition of cyclooxygenase-2 (COX-2) and in vivo anti-inflammatory activity. | biointerfaceresearch.commodernscientificpress.com |

| Enzyme Inhibition | Certain derivatives exhibit inhibitory activity against enzymes like urease and tyrosinase. | researchgate.netmodernscientificpress.com |

The combination of its accessible synthesis, versatile reactivity, and significant biological profile ensures that this compound remains a compound of high interest in both academic and industrial chemical research. researchgate.netmodernscientificpress.com

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDOKJVMHZUBTN-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842-74-0 | |

| Record name | Hippuric-benzaldehyde azalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000842740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC3334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC291 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 4 Benzylidene 2 Phenyl 2 Oxazolin 5 One and Its Analogues

Classical Erlenmeyer-Plochl Azlactone Synthesis

The cornerstone for the synthesis of 4-benzylidene-2-phenyl-2-oxazolin-5-one is the Erlenmeyer-Plochl azlactone synthesis, a reaction first detailed in the late 19th century. modernscientificpress.com This method involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, like benzaldehyde (B42025), in the presence of a dehydrating agent, typically acetic anhydride (B1165640), and a base catalyst. modernscientificpress.comwikipedia.orgjocpr.com

Mechanistic Pathways and Reaction Kinetics

The reaction mechanism proceeds through two main stages. youtube.com First, the N-acylglycine (e.g., hippuric acid) undergoes intramolecular cyclization and dehydration facilitated by acetic anhydride to form a 2-substituted-5(4H)-oxazolone intermediate (an azlactone). wikipedia.orgyoutube.comchemeurope.com This intermediate possesses acidic protons at the C-4 position.

The second stage is a Perkin-like condensation. modernscientificpress.comwikipedia.org The C-4 carbanion of the azlactone, formed in the presence of a base, acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). The subsequent elimination of a water molecule from the aldol-type adduct yields the final product, the unsaturated this compound. chemeurope.com In most instances, the reaction yields the thermodynamically more stable Z-isomer as the primary product. researchgate.netacs.org

Reaction kinetics are influenced by the electronic properties of the substituents on both the hippuric acid and the benzaldehyde. A systematic study on the effects of substituents revealed that electron-withdrawing groups on the benzaldehyde lead to faster reaction rates, whereas electron-donating groups result in slower conversions. acs.org

Optimization Strategies for Yield and Purity

Optimizing the Erlenmeyer-Plochl reaction is crucial for achieving high yields and purity. Key parameters that can be adjusted include temperature, reaction time, and the choice of reactants and catalysts. For instance, in one study, increasing the reaction temperature from 60 °C to 80 °C was necessary to facilitate a desired cascade cyclization, improving the yield of the target product. nih.gov However, prolonged reaction times can sometimes lead to side reactions, necessitating a balance. acs.org

The molar ratio of reactants is another critical factor; for example, using a slight excess of benzaldehyde (1.2 equivalents) relative to hippuric acid (1 equivalent) can help ensure the complete conversion of the hippuric acid. The work-up procedure, typically involving precipitation of the product by adding ethanol (B145695) and washing with hot water, is essential for isolating a pure solid. ijresm.com

Role of Catalysts and Reaction Conditions

The traditional Erlenmeyer-Plochl synthesis employs sodium acetate (B1210297) as a base catalyst and acetic anhydride as both the dehydrating agent and solvent. wikipedia.orgchemeurope.comresearchgate.net The sodium acetate facilitates the deprotonation of the azlactone intermediate, which is a key step in the condensation with the aldehyde. chemeurope.com

Over the years, various catalysts have been explored to improve the efficiency and environmental footprint of the reaction. These include:

Lewis Acids and Metal Salts: Anhydrous zinc chloride, zinc acetate, and bismuth (III) acetate have been used to catalyze the condensation. jocpr.comresearchgate.netresearchgate.net

Organocatalysts: L-proline has been identified as an efficient, thermally stable, and environmentally benign organocatalyst for this synthesis. asianpubs.orgresearchgate.net

Solid Acids: Heteropolyacids, such as molybdophosphoric or tungstophosphoric acids supported on silica-alumina, have proven to be effective and reusable catalysts, offering high conversion and selectivity. researchgate.net

Basic Ionic Liquids: Task-specific ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) can serve as both the catalyst and the reaction medium, allowing for fast reactions at room temperature with the benefit of catalyst reusability. jocpr.com

The choice of catalyst can significantly impact reaction conditions, yield, and time, as illustrated in the table below.

| Catalyst | Dehydrating Agent | Solvent | Conditions | Yield (%) | Reference |

| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | Reflux | ~70-85 | researchgate.net |

| L-Proline | Acetic Anhydride | Acetic Anhydride | Heating | 92 | researchgate.net |

| Zinc Acetate | Acetic Anhydride | Acetic Anhydride | Ultrasonication (4-8 min) | >90 | researchgate.net |

| [bmIm]OH | Acetic Anhydride | [bmIm]OH | Room Temp (90 min) | 92 | jocpr.com |

| Alum | Acetic Anhydride | Ethanol | Reflux (1 hr) | 91 | ijresm.com |

| H₃PW₁₂O₄₀/SiO₂-Al₂O₃ | Acetic Anhydride | Toluene | Reflux | 96 | researchgate.net |

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing this compound. These approaches aim to reduce reaction times, minimize the use of hazardous solvents, and simplify work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Erlenmeyer-Plochl reaction. ijisrt.comresearchgate.net This technique offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reactions. ijisrt.com

Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. ijisrt.comnih.gov Various catalysts have been successfully paired with microwave heating:

Solid Supports: Neutral alumina (B75360) has been used as a solid support under microwave irradiation. nih.gov

Nanoparticles: Fe₂O₃ nanoparticles under ultrasonic irradiation and silica (B1680970) nanoparticle-supported 2-aminopyridine (B139424) under microwave conditions have been reported as efficient catalytic systems. researchgate.net

Other Catalysts: Sodium hypophosphite has been shown to be an effective and inexpensive catalyst for the one-pot, three-component synthesis under microwave irradiation in solvent-free conditions, providing excellent yields in a short time. ijisrt.com

| Catalyst | Conditions | Time | Yield (%) | Reference |

| Alumina (Neutral) | Microwave, Solvent-free | 2-3 min | 82-95 | nih.gov |

| Sodium Hypophosphite | Microwave, Solvent-free | 30-45 sec | 90-95 | ijisrt.com |

| 2-aminopyridine-SiO₂ | Microwave, Solvent-free | 3-5 min | 90-96 | researchgate.net |

Solvent-Free Reaction Systems

Eliminating volatile organic solvents is a primary goal of green synthesis. For the preparation of azlactones, several solvent-free methods have been developed.

Mechanochemical Grinding: This approach involves the mechanical grinding of solid reactants, sometimes with a catalytic amount of a liquid (solvent-assisted grinding). researchgate.netresearchgate.netnih.gov For example, the multi-component synthesis of azlactones has been achieved by grinding glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate with a few drops of acetic anhydride. nih.gov This method is simple, step- and atom-efficient, and environmentally friendly as it avoids bulk reaction solvents and heating. nih.gov

Solid-Phase and Solid-Supported Catalysis: As mentioned previously, catalysts like alumina, calcium acetate, and silica-supported tungstophosphoric acid can be used under solvent-free conditions, often coupled with microwave or thermal heating, to produce this compound and its derivatives in high yields. nih.gov These methods offer the advantages of easy catalyst separation and potential for recycling. researchgate.net

Sulfonyl Chloride-Mediated Cyclizations

The cyclization of hippuric acid to form the foundational 2-phenyl-2-oxazolin-5-one ring system can be effectively mediated by sulfonyl chlorides. This method provides an alternative to the more common use of acetic anhydride. Reagents such as benzene (B151609) sulfonyl chloride or p-toluene sulfonyl chloride are employed in the presence of a base, like triethylamine, in a dry, non-polar solvent such as benzene. iarjset.com The reaction proceeds at room temperature, which can be an advantage over methods requiring heat.

The mechanism involves the activation of the carboxylic acid group of hippuric acid by the sulfonyl chloride, forming a mixed anhydride. This intermediate is highly susceptible to intramolecular nucleophilic attack by the amide oxygen, leading to the closure of the five-membered oxazolone (B7731731) ring and elimination of the sulfonate leaving group. iarjset.comresearchgate.net This approach circumvents the high temperatures and pressures that can sometimes be associated with other cyclization methods. iarjset.com The resulting 2-phenyl-2-oxazolin-5-one is an intermediate that can then be condensed with an aromatic aldehyde to yield the target 4-benzylidene derivative. iarjset.com

Palladium-Catalyzed Methods

Palladium catalysis offers modern and efficient pathways for the synthesis of oxazolone derivatives. One notable method involves the direct, solvent-free synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. In this approach, hippuric acid is reacted with various aromatic or heterocyclic aldehydes in the presence of palladium(II) acetate as a catalyst. biointerfaceresearch.com The reaction is conducted under heat, often with microwave irradiation to accelerate the process, and typically uses acetic anhydride as a dehydrating agent. biointerfaceresearch.com

Another sophisticated palladium-catalyzed route involves the reaction of β,β-dibromoenamides with boronic acids. acs.org This method proceeds via a Pd(0) catalyst, which undergoes oxidative addition to a carbon-bromine bond of the enamide. The resulting intermediate couples with the boronic acid, and subsequent intramolecular C-O coupling leads to the formation of the 2-oxazolone ring system. acs.org While this method is more complex, it provides a pathway to highly substituted oxazolones. The coordination of palladium to the oxazolone structure is also a subject of study, with research demonstrating the formation of highly luminescent orthopalladated oxazolone complexes through C-H bond activation. nih.gov

Table 1: Comparison of Palladium-Catalyzed Synthesis Conditions

| Precursors | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Hippuric acid, Aromatic aldehyde | Palladium(II) acetate, Acetic anhydride | Solvent-free, Microwave/Heat | 4-Arylidene-2-phenyl-5(4H)-oxazolone | biointerfaceresearch.com |

| β,β-dibromoenamides, Boronic acids | Pd(0) catalyst, Ligand, Base | Dioxane, 100 °C | 2-Oxazolone | acs.org |

Alternative Precursor-Based Synthesis Pathways

Cyclization of Hippuric Acid Derivatives with Orthoformates

A key alternative to using aromatic aldehydes for the C-4 functionalization of the oxazolone ring is the "Orthoformate synthesis." iarjset.com This special case of the Erlenmeyer synthesis involves heating hippuric acid with an orthoformate, such as ethyl orthoformate, in the presence of acetic anhydride. iarjset.comrfppl.co.in This reaction first generates the 2-phenyl-5(4H)-oxazolone intermediate, which is then functionalized at the C-4 position by the orthoformate. The process results in the formation of 4-ethoxymethylene-2-phenyl-5-oxazolone. iarjset.combiointerfaceresearch.com

This ethoxymethylene derivative is a versatile intermediate itself. It can be readily converted to other derivatives, for example, by reaction with aniline (B41778) to produce 4-anilinomethylene-2-phenyl-2-oxazolin-5-one. iarjset.com This entire sequence can often be performed in a one-flask synthesis, enhancing its practicality. iarjset.com

Utilization of Acylamino Acids and Aromatic Aldehydes

The most classic and widely utilized method for synthesizing this compound is the Erlenmeyer-Plöchl synthesis. wikiwand.comwikipedia.orgchemeurope.com This reaction involves the condensation of an acylamino acid with an aromatic aldehyde. jocpr.com For the title compound, hippuric acid (N-benzoylglycine) is condensed with benzaldehyde. wikiwand.comcore.ac.uk

The reaction is typically carried out in the presence of acetic anhydride, which serves as both the solvent and a dehydrating agent, and a weak base, most commonly fused sodium acetate. jocpr.comnih.govresearchgate.net The acetic anhydride first facilitates the intramolecular cyclization of hippuric acid to form the 2-phenyl-5(4H)-oxazolone intermediate. drugfuture.comyoutube.com This intermediate possesses acidic protons at the C-4 position, which are abstracted by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde in a Perkin-type condensation. Subsequent elimination of water yields the final (Z)-4-benzylidene-2-phenyl-2-oxazolin-5-one. wikiwand.comwikipedia.org Numerous variations exist, employing different catalysts and conditions, such as microwave irradiation or the use of ionic liquids, to improve yields and reaction times. biointerfaceresearch.comnih.govrsc.org

Table 2: Selected Catalysts/Conditions for Erlenmeyer-Plöchl Synthesis

| Acylamino Acid | Aldehyde | Catalyst/Base | Conditions | Reference |

|---|---|---|---|---|

| Hippuric Acid | Benzaldehyde | Sodium Acetate | Acetic Anhydride, Heat | jocpr.comnih.gov |

| Hippuric Acid | Aromatic Aldehydes | Calcium Acetate | Acetic Anhydride, Microwave | nih.gov |

| Hippuric Acid | Aromatic Aldehydes | L-proline | Acetic Anhydride | researchgate.net |

| Hippuric Acid | Aromatic Aldehydes | [Et3NH][HSO4] (Ionic Liquid) | Acetic Anhydride-free | rsc.org |

| Hippuric Acid | Aromatic Aldehydes | Nano silica-supported tungstophosphoric acid | Solvent-free | nih.gov |

Chemo- and Regioselectivity in Synthesis of Oxazolone Ring Systems

The synthesis of oxazolone ring systems is characterized by high levels of chemo- and regioselectivity, which are fundamental to the efficiency of the described methods.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the Erlenmeyer-Plöchl synthesis, the initial reaction is the cyclization of the N-acylamino acid. The acetic anhydride selectively activates the carboxylic acid group for intramolecular cyclization, rather than reacting with the amide C-H bonds or other parts of the molecule. The subsequent condensation is also chemoselective; the enolate of the oxazolone preferentially attacks the aldehyde carbonyl, a more electrophilic center, over other potential reaction sites.

Regioselectivity dictates where on a molecule a reaction occurs. The Erlenmeyer-Plöchl synthesis is highly regioselective. The deprotonation and subsequent condensation invariably occur at the C-4 position of the oxazolone ring. This is because the protons on the C-4 methylene (B1212753) group are significantly more acidic than any others on the ring, being alpha to both a carbonyl group and an imine-like nitrogen atom within the azlactone structure.

Furthermore, some synthetic protocols can control the stereoselectivity of the exocyclic double bond. For instance, a facile and stereoselective approach using the ionic liquid [Et3NH][HSO4] as a catalyst and reaction medium for the condensation of hippuric acid and aromatic aldehydes has been shown to selectively produce the Z-isomer of the resulting 4-arylidene-2-phenyl-5(4H)-oxazolones in excellent yields. rsc.org Density functional theory (DFT) calculations have confirmed that the Z-isomer is thermodynamically more stable than the E-isomer, which helps drive the selectivity of the reaction. rsc.org

Chemical Reactivity and Transformation of 4 Benzylidene 2 Phenyl 2 Oxazolin 5 One

Nucleophilic Attack and Ring-Opening Reactions

The most prominent feature of the oxazolone's reactivity is the susceptibility of the C5 carbonyl group to nucleophilic attack, which typically results in the opening of the heterocyclic ring. nih.govresearchgate.net This reactivity is the basis for its widespread use in the synthesis of amino acids, peptides, and other complex molecules. nih.govresearchgate.net

Aminolysis and Alcoholysis Mechanisms

The reaction of 4-benzylidene-2-phenyl-2-oxazolin-5-one with primary or secondary amines (aminolysis) or alcohols (alcoholysis) leads to the formation of N-acyl-α,β-dehydroamino acid amides or esters, respectively. nih.govwikipedia.org

The mechanism for both reactions involves the nucleophilic addition of the amine or alcohol to the electrophilic C5 carbonyl carbon of the oxazolone (B7731731) ring. chemistrysteps.com This addition leads to a tetrahedral intermediate. The unstable ring then cleaves by breaking the acyl-oxygen bond (C5-O1), followed by proton transfer, to yield the stable ring-opened product. The driving force for this reaction is the release of ring strain.

The rate of these reactions is influenced by the nucleophilicity of the attacking amine or alcohol and the reaction conditions. researchgate.net For instance, studies on the reaction with n-butylamine suggest a mechanism involving parallel pathways where one or two amine molecules can participate in the ring-opening process. researchgate.net The use of a base catalyst is often necessary for reactions with less nucleophilic alcohols. nih.gov

Table 1: Representative Products from Aminolysis and Alcoholysis

| Nucleophile | Reaction Type | Product Type |

|---|---|---|

| Primary Amine (R-NH₂) | Aminolysis | α-Benzamido-β-phenylacrylamide Derivative |

| Secondary Amine (R₂NH) | Aminolysis | α-Benzamido-β-phenylacrylamide Derivative |

| Alcohol (R-OH) | Alcoholysis | Alkyl α-benzamido-β-phenylacrylate |

| Benzylamine (B48309) | Aminolysis | N-benzyl-2-benzamido-3-phenylacrylamide |

Hydrazinolysis and Formation of Hydrazide Derivatives

Hydrazinolysis, the reaction with hydrazine (B178648) (H₂NNH₂), is a specific and highly efficient case of nucleophilic ring-opening. Hydrazine, being a potent nucleophile, readily attacks the C5 carbonyl group of the oxazolone ring. mdpi.com The reaction proceeds through a mechanism analogous to aminolysis, resulting in the formation of α-benzamido-β-phenylacrylic acid hydrazide. metu.edu.trbeilstein-journals.org

These hydrazide derivatives are valuable synthetic intermediates. mdpi.com The presence of the reactive hydrazide functional group allows for further transformations, particularly cyclization reactions, to form a variety of nitrogen-containing heterocyclic compounds like pyrazinones and triazinones. mdpi.combeilstein-journals.org

Table 2: Products of Hydrazinolysis

| Reactant | Product | Significance |

|---|---|---|

| This compound | α-Benzamido-β-phenylacrylic acid hydrazide | Precursor for synthesizing other heterocyclic compounds. beilstein-journals.org |

Electrophilic and Nucleophilic Substitution Reactions on Pendant Groups

Beyond ring-opening, the reactivity of this compound extends to its substituent groups, allowing for a wide range of structural modifications.

Reactions on the Benzylidene Moiety

The benzylidene portion of the molecule contains two primary sites for reaction: the exocyclic C4=C double bond and its attached phenyl ring. The reactivity of the phenyl ring is significantly influenced by the presence of electron-donating or electron-withdrawing substituents. researchgate.net

The most common method for modifying this moiety is through the initial synthesis of the oxazolone itself, using a substituted benzaldehyde (B42025) in the Erlenmeyer-Plöchl reaction. researchgate.netresearchgate.netresearchgate.net For example, using 4-chlorobenzaldehyde (B46862) or 4-methoxybenzaldehyde (B44291) results in the corresponding 4-(4-chlorobenzylidene)- or 4-(4-methoxybenzylidene)-2-phenyl-2-oxazolin-5-one. researchgate.net Studies have shown that electron-donating groups on the benzylidene phenyl ring decrease the rate of subsequent nucleophilic ring-opening reactions. researchgate.net

Table 3: Derivatives from Substituted Benzaldehydes

| Substituted Benzaldehyde | Resulting Oxazolone Derivative | Reference |

|---|---|---|

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyl-2-oxazolin-5-one | researchgate.net |

| 4-Hydroxybenzaldehyde | 4-(4-Hydroxybenzylidene)-2-phenyl-2-oxazolin-5-one | researchgate.net |

| 4-Methoxybenzaldehyde | 4-(4-Methoxybenzylidene)-2-phenyl-2-oxazolin-5-one | researchgate.net |

| 4-(Dimethylamino)benzaldehyde | 4-(4-Dimethylaminobenzylidene)-2-phenyl-2-oxazolin-5-one | researchgate.net |

Photochemical Reactions and Isomerization Processes

This compound exhibits significant photochemical activity. chemicalbook.com The primary photochemical processes it undergoes are geometric isomerization and, to a lesser extent, hydrogen abstraction from a solvent. chemicalbook.com

Upon absorption of light, typically in the UV region, the molecule can undergo E/Z (trans/cis) isomerization around the exocyclic carbon-carbon double bond (the benzylidene C=C bond). chemicalbook.comacs.orgrsc.org The naturally more stable Z-isomer can be converted to the E-isomer. rsc.org This process involves the excitation of electrons to a π–π* excited state. acs.org The molecule then relaxes back to the ground state, with a certain probability of forming the less stable geometric isomer. researchgate.net This reverse isomerization can also be driven by light or occur thermally. researchgate.net

The efficiency and dynamics of this isomerization are influenced by the solvent environment. acs.org For example, polar solvents can affect the bond lengths within the conjugated system and the energy levels of the ground and excited states, thereby altering the photochemical behavior. acs.org

Table 4: Photochemical Properties

| Process | Description | Key Factors |

|---|---|---|

| Geometric Isomerization | Reversible conversion between E and Z isomers around the exocyclic C=C bond upon light absorption. chemicalbook.comacs.org | Wavelength of light, solvent polarity. acs.orgresearchgate.net |

| Excited State | Involves a π–π* transition mixed with intramolecular charge-transfer (ICT). acs.org | Electron delocalization across the molecule. acs.org |

| Hydrogen Abstraction | The excited molecule can abstract a hydrogen atom from solvent molecules. chemicalbook.com | Nature of the solvent. |

Geometric Isomerization Studies (E/Z Conformation)

The presence of the exocyclic C4=C benzylidene double bond in this compound introduces the possibility of geometric isomerism, leading to the existence of (E) and (Z) diastereomers. The stereochemistry around this bond has been a subject of detailed investigation, primarily through spectroscopic and crystallographic methods.

Research has established that the compound can exist as two distinct geometric isomers. chemicalbook.com The absolute configuration of these isomers has been conclusively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com X-ray crystallography studies on the solid state of the compound have identified the conformation as (Z). sigmaaldrich.com These studies provide precise measurements of the molecular geometry, confirming a slight twist between the oxazole (B20620) ring and the adjacent phenyl rings. The dihedral angle between the planar oxazole ring and the phenyl ring at the C2 position is approximately 7.98°, while the twist between the oxazole ring and the benzylidene phenyl ring is about 5.50°.

Photochemical studies indicate that the isomers can be interconverted. Irradiation with UV light can induce E/Z isomerization, a common photochemical process for compounds with this type of exocyclic double bond. Under thermal conditions, the trans (E) isomer is generally found to be the more dominant form.

| Parameter | Finding | Method |

|---|---|---|

| Predominant Isomer (Solid State) | (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one | X-ray Crystallography |

| Isomer Interconversion | UV irradiation induces cis-trans reversion | Photochemical Analysis |

| Dihedral Angle (Oxazole-C2 Phenyl) | 7.98 (8)° | X-ray Crystallography |

| Dihedral Angle (Oxazole-C4 Phenyl) | 5.50 (8)° | X-ray Crystallography |

Hydrogen Abstraction and Radical Reactions

Beyond geometric isomerization, a second key photochemical process for this compound is its ability to abstract hydrogen atoms from solvent molecules. chemicalbook.com This reaction highlights the compound's role as a photosensitizer and its propensity to engage in radical-mediated transformations.

This process, known as hydrogen atom transfer (HAT), is a fundamental reaction in organic photochemistry. numberanalytics.comwikipedia.org It is initiated by the absorption of light, which promotes the oxazolone to an electronically excited state. numberanalytics.com For carbonyl-containing molecules like this oxazolone, this is often an n,π* excited state, where an electron from a non-bonding (n) orbital on the oxygen atom is promoted to an anti-bonding (π*) orbital of the carbonyl group. youtube.com

The resulting excited molecule, existing as a diradical, is highly reactive and can abstract a hydrogen atom from a suitable donor, such as the solvent. numberanalytics.comyoutube.com This generates two radical species: a ketyl radical derived from the oxazolone and a radical derived from the solvent molecule. These newly formed radicals can then participate in a variety of subsequent reactions, including dimerization or further transformations. The efficiency of this process can be influenced by factors such as the nature of the solvent and the specific excited state involved (singlet or triplet). youtube.com

Cycloaddition Reactions and Annulation Strategies

The azlactone ring system is a versatile building block in organic synthesis, capable of participating in various cycloaddition reactions to form more complex heterocyclic structures. The reactivity stems from the multiple π-systems and heteroatoms within the core structure, which can act as components in different pericyclic reactions. Azlactones can function as 1,3-dipoles or as zwitterionic intermediates, engaging with a range of reaction partners. core.ac.uk

[4+1] and [4+2] Cycloadditions

The conjugated system within 4-substituted azlactones makes them potential candidates for cycloaddition reactions. In these reactions, the azlactone can serve as a four-atom (4π electron) component.

[4+2] Cycloadditions: The Diels-Alder reaction is a cornerstone of [4+2] cycloadditions, typically involving an electron-rich diene and an electron-poor dienophile. organic-chemistry.org While the exocyclic diene-like structure of this compound suggests potential as a diene, the literature more commonly describes formal [4+2] cycloadditions where the azlactone ring itself reacts. For instance, azlactones can react with β,γ-unsaturated α-ketoesters in a formal [4+2] cycloaddition. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent ring-opening of the azlactone. This strategy provides access to α-amino-δ-lactones.

| Reaction Type | Reactants | Product Class | Mechanism Note |

|---|---|---|---|

| Formal [4+2] Cycloaddition | Azlactone + β,γ-Unsaturated α-Keto Ester | α-Amino-δ-lactone | Sequential Michael addition and intramolecular cyclization |

| Formal [4+2] Cycloaddition | Vinyl Benzoxazinone + Oxazol-5-(4H)-one | 3,4-Disubstituted Dihydro-2(1H)-quinolinone | Palladium-catalyzed decarboxylative cycloaddition |

[4+1] Cycloadditions: In a [4+1] cycloaddition, a four-atom component reacts with a one-atom component, which is typically a carbene or its equivalent. These reactions are a powerful method for constructing five-membered rings. While copper-catalyzed asymmetric [4+1] cycloadditions have been developed for α,β-unsaturated ketones reacting with diazo compounds to yield dihydrofurans, specific examples detailing the participation of this compound in such reactions are not widely documented in the surveyed literature.

Reactions with Dienophiles and Heterodienophiles

In a conventional Diels-Alder reaction, the 4π-system of this compound would be expected to react with an electron-deficient alkene or alkyne (a dienophile). organic-chemistry.org The reactivity is governed by the energies of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). organic-chemistry.org For a successful reaction, the diene should generally be electron-rich.

Alternatively, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.org Furthermore, the azlactone moiety can participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms. organic-chemistry.org For example, the C=N bond within the oxazole ring could potentially act as part of a heterodienic system or as a heterodienophile itself. However, detailed studies of this compound acting as the 4π component with common dienophiles (e.g., maleic anhydride (B1165640), acrylates) or with heterodienophiles are not extensively represented in the reviewed scientific literature, indicating a potential area for future research exploration.

Derivatization and Structure Activity Relationship Sar Investigations

Strategic Functionalization at C-4 Position

The exocyclic double bond at the C-4 position of the oxazolone (B7731731) moiety is a key site for chemical modification and plays a significant role in its medicinal chemistry applications. biointerfaceresearch.com

Introduction of Diverse Arylidene and Heteroarylidene Moieties

The classical and most widely utilized method for synthesizing 4-arylidene-2-phenyl-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. biointerfaceresearch.combiointerfaceresearch.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aromatic or heteroaromatic aldehyde in the presence of a dehydrating agent like acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). core.ac.ukbiointerfaceresearch.comresearchgate.net This robust synthesis allows for the introduction of a wide array of substituents at the C-4 position by simply varying the aldehyde used in the reaction. core.ac.ukresearchgate.net

Numerous studies have demonstrated the successful condensation of hippuric acid or its derivatives with a diverse range of aromatic aldehydes to yield the corresponding 4-arylidene-2-phenyloxazol-5(4H)-ones. researchgate.net This includes aldehydes with different substitution patterns on the phenyl ring, such as:

Benzaldehyde (B42025) researchgate.net

4-Methoxybenzaldehyde (B44291) (p-anisaldehyde) biointerfaceresearch.comnih.gov

4-Nitrobenzaldehyde nih.govresearchgate.net

4-Chlorobenzaldehyde (B46862) researchgate.netresearchgate.net

4-Bromobenzaldehyde nih.govresearchgate.net

4-Hydroxybenzaldehyde researchgate.netresearchgate.net

4-(N,N-dimethylamino)benzaldehyde core.ac.ukresearchgate.net

The versatility of this reaction extends to the use of heteroaromatic aldehydes, allowing for the synthesis of 4-heteroarylidene moieties, further expanding the chemical diversity of the oxazolone library.

Impact of Substituent Electronic and Steric Effects

The electronic and steric properties of the substituents on the arylidene ring at the C-4 position significantly influence the reactivity and biological profile of the oxazolone derivatives. The rate of the oxazolone ring-opening reaction, a key chemical transformation, is modulated by the nature of these substituents.

A study investigating the reaction of 4-(4'-substituted-benzylidene)-2-methyl-5-oxazolones with benzylamine (B48309) found that the reaction rate decreased as the electron-donating properties of the substituent increased. This observation highlights the sensitivity of the C-5 carbonyl, the reaction center, to the electronic effects transmitted through the benzylidene bridge.

Research into the herbicidal activity of various 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives found that substituents on the aromatic aldehydes had minimal electronic effects on the reaction yield, with both electron-donating and electron-withdrawing groups providing good to excellent yields. researchgate.net However, these substituents are critical for modulating biological activity. For instance, in one study on anticancer activity, a derivative with a 4-chloro substituent on the benzylidene ring was synthesized, and in another, compounds with hydroxyl, methoxy (B1213986), and nitro groups were evaluated, showing that these modifications are crucial for the observed cytotoxic effects. researchgate.net

Table 1: Impact of C-4 Arylidene Substituents on 4-Benzylidene-2-phenyloxazolone Derivatives Use the search bar to filter results.

| Substituent (at para-position) | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| -OH | Electron-Donating | Synthesized for evaluation of anticancer activity. | researchgate.net |

| -OCH₃ | Electron-Donating | A derivative with a methoxy group showed the best analgesic activity in a writhing test. | nih.gov |

| -N(CH₃)₂ | Strongly Electron-Donating | Substantially modifies the rate of reaction with benzylamine, decreasing the rate of ring-opening. | core.ac.uk |

| -Cl | Electron-Withdrawing | Synthesized for evaluation of anticancer activity against A549 cell line. | researchgate.net |

| -NO₂ | Strongly Electron-Withdrawing | Evaluated for anticancer activity; also found to modify the rate of ring-opening reactions. | researchgate.net |

| -Br | Electron-Withdrawing | Synthesized and evaluated for potential antibacterial and antifungal activity. | researchgate.net |

| -F | Electron-Withdrawing | Synthesized for evaluation of anticancer activity. | researchgate.net |

Modulation of Substituents at C-2 Position

Variations of the Phenyl Group

While the parent compound features an unsubstituted phenyl group at C-2, numerous analogues have been created by modifying this aromatic ring. This is achieved by starting the Erlenmeyer synthesis with substituted N-benzoylglycines (hippuric acid derivatives) instead of hippuric acid itself.

For example, a series of derivatives was prepared by condensing various aromatic aldehydes with 4-nitrobenzoylglycine, resulting in compounds with a 4-nitrophenyl group at the C-2 position. core.ac.ukresearchgate.netresearchgate.net Similarly, the use of p-aminohippuric acid as a precursor allows for the introduction of an amino-substituted phenyl ring at C-2. biointerfaceresearch.com This amino group can then serve as a handle for further functionalization, such as the formation of Schiff bases or thiourea (B124793) derivatives, leading to a new series of 4-(4-methoxybenzylidene)-2-substituted-phenyl-5(4H)-oxazolone derivatives. biointerfaceresearch.com In another study, 2-(4-(4-bromophenylsulfonyl)phenyl) was installed at the C-2 position to create novel oxazolones with analgesic activity. nih.gov Research has indicated that the rate of the oxazolone ring-opening reaction decreases with an increase in the electron-donating characteristics of the substituent on the C-2 phenyl ring. biointerfaceresearch.com

Influence of Heterocyclic and Alkyl Substituents

The C-2 substituent is not limited to aryl groups. The versatility of the synthesis allows for the incorporation of heterocyclic and alkyl moieties. For instance, replacing the phenyl group with a styryl moiety has been explored to optimize interactions with biological targets like human acetylcholinesterase (hAChE). nih.gov In a study focused on creating hAChE inhibitors, (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones were synthesized from cinnamic acid derivatives. nih.gov The styryl group at C-2 was chosen to enhance interactions with aromatic amino acid residues in the target enzyme. nih.gov The replacement of the C-2 phenyl group with a methyl group has also been reported, with studies indicating that 2-phenyl substituted oxazolones may exhibit different activity profiles compared to their 2-methyl counterparts. researchgate.net

Table 2: Modifications at the C-2 Position of the Oxazolone Ring Use the search bar to filter results.

| C-2 Substituent | Precursor/Method | Resulting Compound Class | Reference |

|---|---|---|---|

| Phenyl (unsubstituted) | Hippuric acid (Benzoylglycine) | 2-Phenyl-oxazolones | core.ac.ukresearchgate.net |

| 4-Nitrophenyl | 4-Nitrobenzoylglycine | 2-(4-Nitrophenyl)-oxazolones | core.ac.ukresearchgate.net |

| 4-Aminophenyl | p-Aminohippuric acid | 2-(4-Aminophenyl)-oxazolones | biointerfaceresearch.com |

| 4-N'-phenyl-thioureido-phenyl | Product of p-aminohippuric acid and phenyl isothiocyanate | 2-(4-N'-phenyl-thioureido-phenyl)-oxazolones | biointerfaceresearch.com |

| 2-(4-(4-bromophenylsulfonyl)phenyl) | 2-(4-(4-bromo-phenylsulfonyl)benzamido)-acetic acid | Diarylsulfone-containing oxazolones | nih.gov |

| (E)-Styryl | Cinnamic acid derivatives | 2-(E)-Styryl-oxazolones | nih.gov |

| Methyl | N-acetylglycine | 2-Methyl-oxazolones | researchgate.net |

Design and Synthesis of Novel Scaffolds via Oxazolone Ring Expansion/Contraction

Unsaturated oxazolones are valuable synthons for creating a variety of other heterocyclic systems. nih.gov The chemistry of the oxazolone ring is often dominated by its tendency to undergo ring-opening reactions, which can be harnessed to build larger, more complex structures. biointerfaceresearch.comnih.gov

A notable example of ring expansion is the reaction of 4-arylidene-2-phenyl-oxazol-5(4H)-ones with phenylhydrazine. nih.gov In a process involving heating under reflux in acetic acid with sodium acetate, the five-membered oxazolone ring is converted into a six-membered 1,2,4-triazin-6(5H)-one. nih.gov This transformation provides a synthetic route from the oxazolone scaffold to the triazinone core, demonstrating a clear ring expansion protocol. nih.gov

Another reaction pathway involves the reaction of 4-substituted benzylidene-2-phenyl-oxazolone derivatives with ethylene (B1197577) diamine in the presence of glacial acetic acid, which leads to the formation of imidazolone (B8795221) derivatives. rasayanjournal.co.in These reactions showcase the utility of the oxazolone core as a versatile intermediate for accessing a broader range of heterocyclic compounds through ring transformation strategies. nih.gov While ring contraction reactions are a known class of organic reactions, their specific application starting from 4-benzylidene-2-phenyl-2-oxazolin-5-one is less commonly detailed in the reviewed literature compared to ring expansion and ring-opening reactions. etsu.eduwikipedia.org

Conformational Analysis and Stereochemical Considerations of Derivatives

The three-dimensional arrangement of atoms in a molecule and the spatial relationship between its constituent parts are critical determinants of its biological activity. For the derivatives of this compound, understanding their conformational flexibility and stereochemical properties is paramount in elucidating structure-activity relationships (SAR). These factors govern how the molecule interacts with biological targets, such as enzymes and receptors.

Geometric Isomerism and Ring Conformation

The absolute configurations of these geometric isomers have been successfully determined using Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgchemicalbook.com The (Z)-isomer is generally the more thermodynamically stable and is the form predominantly synthesized. researchgate.net

X-ray crystallography studies have provided precise insights into the conformation of these molecules. The oxazolone ring itself is nearly planar. researchgate.netbiointerfaceresearch.com In the case of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one, the oxazole (B20620) ring is essentially planar, with only a very slight root-mean-square deviation for the fitted atoms. researchgate.net

Torsional Angles and Phenyl Ring Orientations

C2-Phenyl Ring: The phenyl ring attached to the C2 position of the oxazolone ring is typically twisted slightly out of the plane of the heterocyclic ring. X-ray diffraction analysis of (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one revealed a dihedral angle of 7.98 (8)° between the benzene (B151609) ring and the oxazole plane to which it is attached. researchgate.net

C4-Benzylidene Phenyl Ring: Similarly, a slight twist is observed between the oxazole ring and the phenyl ring of the benzylidene group. The dihedral angle between these two rings has been measured at 5.50 (8)°. researchgate.net

These non-planar orientations of the phenyl rings are a common feature and contribute to the molecule's specific three-dimensional shape. Resonance Raman spectroscopy studies have suggested that despite steric hindrance, which might imply a distorted π electron pathway in the cis (Z) isomer, the electronic and vibrational properties are surprisingly similar to the trans (E) isomer. This suggests that the key electronic transitions are localized within the -C=C-N=C-Ph core of the molecule. cdnsciencepub.com

Chirality in Derivatives

While the parent compound, this compound, is achiral, the introduction of certain substituents or modifications can introduce chirality. For instance, substitution at the C4 position of the oxazolone ring with two different groups after the removal of the exocyclic double bond, or the use of chiral amino acids in the synthesis, can lead to the formation of enantiomers. psu.edu The stereochemistry of such chiral centers is critical, as enantiomers often exhibit different pharmacological activities. X-ray diffraction has been a key technique for determining the 3D structure of chiral peptide oxazol-5(4H)-ones, providing detailed information on the conformation of these optically active molecules. psu.edunih.gov

The following table summarizes conformational and stereochemical data for selected derivatives, highlighting the methods used for their characterization.

| Compound/Derivative | Method of Analysis | Key Findings |

| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Single-crystal X-ray diffraction | The conformation about the C=C bond is Z. The oxazole ring is nearly planar. Dihedral angle between the C2-phenyl ring and oxazole ring is 7.98 (8)°. Dihedral angle between the benzylidene phenyl ring and oxazole ring is 5.50 (8)°. researchgate.net |

| cis and trans-4-Benzylidene-2-phenyl-Δ²-oxazolin-5-one | NMR Spectroscopy, Resonance Raman Spectroscopy | Absolute configurations of geometric isomers determined by NMR. rsc.orgchemicalbook.com Raman studies suggest the main electronic transitions are localized and insensitive to isomerization in the benzylidene portion. cdnsciencepub.com |

| 4-(Substituted-benzylidene)-2-phenyloxazol-5(4H)-one Derivatives | FT-IR, ¹H-NMR | Structures of various synthesized derivatives with different substituents on the benzylidene ring were confirmed, indicating the formation of the core oxazolone structure. researchgate.net |

| (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole | X-ray Crystallography | Confirmed the (Z) configuration of the exocyclic double bond and provided detailed bond lengths and angles for the substituted dihydrooxazole structure. mdpi.com |

| Z-L-Pro-L-(αMe)Phe-OH oxazolone | X-ray Diffraction | Detailed 3D structure of a peptide oxazolone with a chiral carbon in the heterocyclic ring was determined, confirming the stereochemistry. psu.edu |

Analytical and Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-Benzylidene-2-phenyl-2-oxazolin-5-one displays several characteristic absorption bands that confirm its key structural features. researchgate.net

The most notable absorptions are those corresponding to the azlactone ring system. A very intense and sharp band appears at a high wavenumber, typically cited around 1815 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration within the strained five-membered lactone ring. researchgate.net Another key feature is the C=N (imine) stretch, which is typically observed in the 1650-1660 cm⁻¹ region. The spectrum also shows absorptions for the exocyclic C=C double bond of the benzylidene group and the C=C bonds within the two aromatic rings, usually in the 1500-1640 cm⁻¹ range. vscht.czudel.edu Additionally, C-H stretching vibrations for the aromatic protons are visible just above 3000 cm⁻¹. udel.edu

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Lactone) | C=O Stretch | ~1815 | Strong, Sharp |

| Imine | C=N Stretch | ~1655 | Medium |

| Alkene / Aromatic | C=C Stretch | 1500-1640 | Medium-Weak |

| Aromatic | C-H Stretch | >3000 | Medium |

| Ester | C-O Stretch | 1080-1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound. researchgate.net

In the ¹H NMR spectrum, the protons on the two phenyl rings typically appear as a complex multiplet in the aromatic region, approximately δ 7.2–8.1 ppm. A key diagnostic signal is a singlet observed further upfield, which corresponds to the vinylic proton of the benzylidene group (=CH). The exact chemical shift of this proton can help determine the geometric isomerism (Z or E) of the molecule. sigmaaldrich.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactone is highly deshielded and appears at a low field. Other important signals include those for the imine carbon (C=N), the carbons of the exocyclic double bond, and the various carbons of the two phenyl rings. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons | 7.2 - 8.1 | Multiplet (m) | 10H |

| Benzylidene Proton | ~6.3 - 6.5 | Singlet (s) | 1H |

Solvent: CDCl₃

Table 3: Expected ¹³C NMR Resonances for this compound

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | >165 |

| Imine (C=N) | ~160-165 |

| Aromatic & Vinylic Carbons | 120-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₆H₁₁NO₂. nih.govguidechem.com

The mass spectrum typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (approximately 249.26 g/mol ). nih.govguidechem.com The exact mass, as determined by HRMS, would be 249.07897 Da. nih.govguidechem.com Analysis of the fragmentation pattern reveals characteristic losses of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), as well as fragments corresponding to the benzoyl and benzylidene moieties, further corroborating the proposed structure.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁NO₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 249.26 g/mol sigmaaldrich.comnih.gov |

| Exact Mass | 249.07897 Da nih.govguidechem.com |

| Key Ion Peak | [M]⁺ at m/z ≈ 249 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. For this compound, the molecular formula is established as C₁₆H₁₁NO₂. sigmaaldrich.com The close correlation between the experimentally determined percentages and the calculated values serves as a fundamental confirmation of the compound's empirical and molecular formula. researchgate.net

Table 5: Theoretical Elemental Composition of C₁₆H₁₁NO₂

| Element | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 16 | 192.176 | 77.09% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.45% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.62% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.84% |

| Total | 249.269 | 100.00% |

X-ray Crystallography for Absolute Configuration and Three-Dimensional Structure

While the spectroscopic methods described above establish the connectivity of atoms, X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique has been used to determine the absolute configuration and detailed structural parameters of this compound. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and reactivity of molecules. For 4-benzylidene-2-phenyl-2-oxazolin-5-one and related azlactones, DFT calculations have been employed to elucidate reaction mechanisms, predict reactivity, and understand structural features. ufjf.brsci-hub.sescielo.br

Research has utilized various DFT functionals and basis sets to achieve a balance between computational cost and accuracy. nih.gov Common approaches include the B3LYP functional with basis sets like 6-31G(d) for geometry optimizations and the more extensive 6-31++G(d,p) for single-point energy calculations. scielo.bracs.org The M06 suite of functionals, such as M06-2X, has also been applied, particularly for reactions involving non-covalent interactions. nih.gov These calculations often incorporate a polarizable continuum model (PCM) to simulate solvent effects, providing more realistic energy profiles in solution. nih.govacs.org

DFT studies have been crucial in analyzing reaction pathways, such as the epimerization of azlactone rings, by calculating the Gibbs free energy of reactants, transition states, and products. acs.org For instance, calculations have shown that the epimerization process likely occurs through a base-mediated equilibrium after the formation of the oxazolone (B7731731) ring. acs.org In studies of cycloaddition reactions, DFT has been used to explain regioselectivity and enantioselectivity by analyzing the energies of different transition state structures. beilstein-journals.orgresearchgate.net The reactivity of azlactones as electrophiles in reactions with nucleophiles has been quantified by calculating activation barriers and reaction exothermicities, revealing that azlactones react via a stepwise mechanism. nih.gov

Table 6.1.1: Selected DFT Calculation Results for Azlactone Reactions

| Reaction Type | DFT Functional/Basis Set | Calculated Parameter | Value (kcal/mol) | Finding |

| Azlactone Formation (Cyclization) | PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d) | Activation Free Energy (ΔG‡) | ~5.3 (higher for 2-alkoxy vs. 2-aryl) | Formation of 2-alkoxy azlactones is less kinetically favored. scielo.br |

| Azlactone Formation (Overall) | PBE0-D3/6-31++G(d,p)//B3LYP/6-31G(d) | Reaction Free Energy (ΔG) | ~12.2 (higher for 2-alkoxy vs. 2-aryl) | Formation of 2-alkoxy azlactones is less thermodynamically favored. scielo.br |

| Base-Mediated Epimerization | B3LYP-D3/6-31++G(d,p)//B3LYP/6-31G(d) | Activation Free Energy (ΔG‡) | > 75 (for uncatalyzed keto-enol tautomerism) | The uncatalyzed keto-enol tautomerism pathway has a very high energy barrier, suggesting a base-mediated process is more likely. acs.org |

| Acyl Reaction with Lysine Model | M06-2X/6-311++G(d,p) with PCM (water) | Activation Barrier | 3.7 to 24.2 | Azlactones react with nucleophiles via a stepwise pathway with moderate activation barriers. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide valuable insights into their conformational landscapes, flexibility, and interactions with their environment. iosrjournals.orgrsc.org

Table 6.2.1: Parameters Analyzed in MD Simulations of Azlactone-Related Molecules

| Parameter | Description | Purpose |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein-ligand structures over time. | To assess the stability of the ligand in the binding site and the protein structure during the simulation. dundee.ac.uk |

| Interatomic Distances | The distance between specific atoms, for example, between the ligand and an active site residue. | To monitor key interactions (e.g., hydrogen bonds) and confirm the stability of the binding pose. dundee.ac.uk |

| Torsional Angles | Dihedral angles that describe the conformation of the molecular backbone or side chains. | To analyze the conformational preferences and flexibility of the molecule. rsc.org |

| Conformational Clustering | Grouping similar structures from the MD trajectory. | To identify the most populated and energetically favorable conformations. acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their biological effects, such as antimicrobial or anti-inflammatory activity. researchgate.netnih.gov

In a QSAR study, molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. dntb.gov.ua

For azlactone and subsequent imidazolinone derivatives, QSAR studies have been reported to explore their potential as antibacterial agents. researchgate.netdntb.gov.ua These models can guide the synthesis of more potent derivatives by identifying the structural features that enhance activity. For example, a QSAR model might reveal that increasing the lipophilicity or introducing specific substituents at certain positions on the benzylidene ring leads to improved antibacterial efficacy. nih.gov

Table 6.3.1: Common Descriptors and Activities in Azlactone QSAR Studies

| Descriptor Type | Example Descriptor | Biological Activity Predicted |

| Electronic | Dipole Moment, Atomic Charges | Antimicrobial, Anti-inflammatory |

| Topological | Wiener Index, Kier & Hall Indices | Antibacterial |

| Thermodynamic | LogP (Lipophilicity), Molar Refractivity | Bioavailability, Antibacterial Activity |

| Steric | Molecular Volume, Surface Area | Receptor Binding |

Molecular Docking Studies for Ligand-Target Interactions (In Vitro)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. iosrjournals.org For this compound and its derivatives, docking studies are extensively used to predict and analyze their interactions with various biological targets, providing insights into their potential mechanisms of action. researchgate.netrsc.org

The primary goal of docking is to simulate the molecular recognition process and to estimate the strength of the interaction, often expressed as a docking score or binding free energy (ΔG). iosrjournals.orgresearchgate.net These studies have successfully predicted the binding of azlactone derivatives to targets such as DNA, where they are thought to intercalate between base pairs. iosrjournals.org Key interactions identified in such studies include π-π stacking with DNA bases and hydrogen bonding with specific nucleotides like guanine. iosrjournals.org

In other studies, azlactone derivatives have been docked into the active sites of enzymes to explore their potential as inhibitors. For example, derivatives have been evaluated as potential inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.netekb.eg These docking simulations help identify crucial amino acid residues in the enzyme's active site that interact with the ligand. researchgate.netekb.eg The insights gained from these studies, such as the importance of hydrogen bonds with residues like Arginine or Tyrosine, are vital for the rational design of more potent and selective inhibitors. researchgate.netekb.eg

Table 6.4.1: Summary of Molecular Docking Studies on Azlactone Derivatives

| Derivative Class | Biological Target (PDB ID) | Docking Score / Binding Energy | Key Interacting Residues | Predicted Interaction Type |

| (4Z)-4-(arylidene)-2-(2-hydroxyphenyl)oxazol-5(4H)-ones | DNA (1N37) | High binding affinity (specific score not listed) | G5, T14 | π-π intercalation, Hydrogen bonding iosrjournals.org |

| Imidazolones from oxazolone precursor | Cyclooxygenase-2 (COX-2) (1CX2) | -6.565 kcal/mol | Arg120, Tyr355, Ser353 | Π-cation, Hydrogen bonding ekb.eg |

| Azlactone–benzoxazinone hybrids | Epidermal Growth Factor Receptor (EGFR) | < -9 Kcal/mol | Not specified | Electrostatic, H-bonding, Hydrophobic researchgate.net |

| Vanillyl–imidazolidinyl derivatives | Penicillin-binding protein 2a (MRSA) | -10.36 kcal/mol | Not specified | Strong binding affinity rsc.org |

| Vanillyl–imidazolidinyl derivatives | C14α-demethylase (CYP51) | -8.62 kcal/mol | Not specified | Strong binding affinity rsc.org |

Prediction of Reaction Mechanisms and Transition States

A fundamental application of computational chemistry in studying this compound is the detailed elucidation of reaction mechanisms. Theoretical calculations, predominantly using DFT, allow for the mapping of potential energy surfaces for chemical reactions, including the identification of intermediates and the characterization of transition states (TS). ufjf.brscielo.brresearchgate.net

The process involves locating the minimum energy conformations for reactants and products, as well as the first-order saddle points on the potential energy surface that correspond to transition states. scielo.bracs.org A crucial step in this process is the verification of a transition state structure by performing a vibrational frequency calculation; a genuine TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scielo.bracs.org

These methods have been applied to understand various reactions involving azlactones. For example, in the phosphoric acid-catalyzed aldol-type reaction of azlactones, DFT calculations suggested that the reaction proceeds through a Conia-ene-type transition state. researchgate.net Similarly, the mechanism of the asymmetric α-thiolation of azlactones was investigated, revealing a two-step process involving α-deprotonation followed by C-S bond formation. researchgate.net Theoretical studies on the formation of the azlactone ring itself have detailed the energetics of the cyclization step, identifying the key transition state and intermediates involved. ufjf.brscielo.br By comparing the activation energies (often expressed as ΔG‡) of different possible pathways, researchers can predict the most likely reaction mechanism. scielo.br

Table 6.5.1: Calculated Properties of Transition States in Azlactone Reactions

| Reaction | Computational Method | Transition State Property | Finding |

| Azlactone Formation (Cyclization Step) | PBE0-D3//B3LYP | Key Bond Lengths (C-O formation, H-transfer) | C-O bond forms (2.34 Å in TS) as an N-H bond breaks and another forms (1.55/1.10 Å). ufjf.br |

| Azlactone Formation (Cyclization Step) | PBE0-D3//B3LYP | Activation Free Energy (ΔG‡) | Varies with substituent; higher for electron-withdrawing groups. scielo.br |

| Base-Mediated Epimerization | B3LYP-D3//B3LYP | Imaginary Frequency | Single imaginary frequency confirms the located transition state for the proton transfer step. acs.org |

| Aldol-type Reaction | DFT | Transition State Structure | Reaction proceeds via a Conia-ene-type transition state involving the enol tautomer of the azlactone. researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Precursors for Amino Acids and Peptides

Oxazolones, and specifically 4-benzylidene-2-phenyl-2-oxazolin-5-one, are well-established intermediates in the synthesis of α-amino acids and peptides. sphinxsai.comresearchgate.net The reactivity of the oxazolone (B7731731) ring, particularly its susceptibility to nucleophilic attack, provides a pathway for ring-opening reactions that yield these crucial biomolecules. The general mechanism involves the attack of a nucleophile, such as water, alcohols, or amines, at the C-5 carbonyl carbon of the oxazolone ring. This leads to the cleavage of the acyl-oxygen bond and the formation of an α-acylamino acrylic acid derivative. researchgate.net Subsequent reduction of the carbon-carbon double bond furnishes the corresponding α-amino acid.

This classical approach, often associated with the Erlenmeyer-Plöchl synthesis, allows for the introduction of various side chains at the C-4 position, making it a versatile method for preparing a wide range of non-proteinogenic amino acids. researchgate.netresearchgate.net Furthermore, the reaction of the oxazolone with an amino acid ester can directly lead to the formation of a dipeptide, demonstrating its utility in peptide synthesis. nih.gov The oxazolone acts as an activated amino acid equivalent, facilitating the formation of the amide (peptide) bond. sphinxsai.com

Building Blocks for Complex Heterocyclic Compounds

The reactivity of this compound extends beyond amino acid synthesis, making it a pivotal precursor for a variety of complex heterocyclic compounds. The oxazolone ring can undergo ring-opening and subsequent recyclization reactions with various dinucleophiles to afford new heterocyclic systems. jocpr.com

This compound serves as a key synthon for the preparation of imidazole (B134444) derivatives. The reaction with primary amines or hydrazides leads to the opening of the oxazolone ring, followed by cyclization to form imidazolinone structures. For instance, the condensation of this compound with hydrazides in the presence of pyridine (B92270) can be refluxed to yield N-(4-benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)benzamides. researchgate.net This transformation highlights the utility of the oxazolone as a platform for constructing more complex imidazole-containing molecules.

The synthesis of triazine and oxadiazole derivatives can be achieved using this compound as a starting material. The reaction with hydrazine (B178648) hydrate (B1144303) at room temperature can afford the (Z)-configurated hydrazide, which is a versatile intermediate. researchgate.net This hydrazide can then undergo cyclization reactions to form five- and six-membered heterocyclic rings.

For the synthesis of 1,3,4-oxadiazoles, the intermediate hydrazide can be treated with a cyclodehydrating agent such as phosphorus oxychloride. nih.gov While direct synthesis from this compound is less commonly reported, the pathway through its hydrazide derivative is a well-established method for forming the oxadiazole ring system. nih.govnih.gov

Similarly, for the synthesis of 1,2,4-triazines, the intermediate hydrazide can be reacted with appropriate dicarbonyl compounds or their equivalents. researchgate.netd-nb.infobeilstein-journals.org The reaction of the hydrazide with α-dicarbonyl compounds, for example, can lead to the formation of the triazine ring.

| Starting Material | Reagent | Product Heterocycle | Reference |

| This compound | Hydrazine Hydrate | (Z)-2-benzamido-3-phenylacrylamide hydrazide | researchgate.net |

| (Z)-2-benzamido-3-phenylacrylamide hydrazide | Phosphorus Oxychloride | 5-substituted-2-phenyl-1,3,4-oxadiazole | nih.gov |

| (Z)-2-benzamido-3-phenylacrylamide hydrazide | α-Dicarbonyl Compound | 6-substituted-3,5-diphenyl-1,2,4-triazine | d-nb.info |

This compound is a valuable building block for the synthesis of fused heterocyclic systems, notably quinazolines. jocpr.com The condensation of 3-amino-2-substituted-4(3H)-quinazolinones with this compound in glacial acetic acid leads to the formation of complex structures such as 3-[4-benzylidene-5-oxo-2-phenyl-4,5-dihydro-imidazol-1-yl]-2-phenyl-3H-quinazolin-4-one. jocpr.com This reaction proceeds through the formation of an imidazolinone ring which is fused to the quinazolinone scaffold, demonstrating a powerful method for creating intricate molecular architectures.

| Reactant 1 | Reactant 2 | Reaction Conditions | Fused Heterocyclic Product | Reference |

| 3-Amino-2-phenyl-4(3H)-quinazolinone | This compound | Glacial Acetic Acid, Reflux | 3-[4-Benzylidene-5-oxo-2-phenyl-4,5-dihydro-imidazol-1-yl]-2-phenyl-3H-quinazolin-4-one | jocpr.com |

| 3-Amino-2-methyl-4(3H)-quinazolinone | 4-(4-Methylbenzylidene)-2-phenyl-2-oxazolin-5-one | Glacial Acetic Acid, Reflux | 3-[4-(4-Methyl)-benzylidene-5-oxo-2-phenyl-4,5-dihydro-imidazol-1-yl]-2-methyl-3H-quinazolin-4-one | jocpr.com |

Applications in the Synthesis of Dyes and Fluorescent Probes

The extended π-conjugation system present in this compound and its derivatives makes them attractive candidates for applications in the field of dyes and fluorescent probes. core.ac.uk These compounds often exhibit interesting photophysical properties, such as solvatochromism, where the color of the compound changes with the polarity of the solvent. ufms.br

Derivatives of this compound have been utilized in the synthesis of azo dyes. For example, novel 4-arylidene-5(4H)-oxazolone azo dyes have been synthesized by reacting a diazotized hippuric acid derivative with a coupling agent, followed by condensation with various aldehydes. arkat-usa.org These dyes exhibit solvatochromic behavior, making them potentially useful as sensors or indicators. arkat-usa.org

Furthermore, the inherent fluorescence of some oxazolone derivatives has led to their investigation as fluorescent probes. nih.gov For instance, the solvatochromic properties of derivatives like 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one have been studied, revealing a reverse solvatochromism that can be attributed to different solute-solvent interactions. ufms.br This sensitivity to the environment makes them promising candidates for developing probes for various applications, including in biological systems.

| Oxazolone Derivative | Application | Key Property | Reference |

| 4-Arylidene-5(4H)-oxazolone azo dyes | Azo Dyes | Solvatochromism | arkat-usa.org |

| 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one | Fluorescent Probe | Reverse Solvatochromism | ufms.br |

Potential in Polymer and Supramolecular Chemistry Research